

# An In-Depth Technical Guide to the Physical Properties of 2-Iodoquinoline

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## Compound of Interest

Compound Name: **2-Iodoquinoline**

Cat. No.: **B1585599**

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## Introduction

**2-Iodoquinoline** is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The introduction of an iodine atom at the 2-position of the quinoline ring system significantly influences its physicochemical properties and reactivity, making it a valuable building block in organic synthesis and a point of interest in medicinal chemistry. This guide provides a comprehensive overview of the core physical properties of **2-Iodoquinoline**, offering insights into its handling, characterization, and potential applications.

## Molecular and General Properties

**2-Iodoquinoline** is a solid at room temperature with a molecular formula of C<sub>9</sub>H<sub>6</sub>IN and a molecular weight of 255.06 g/mol .<sup>[1]</sup> Its structure consists of a quinoline core with an iodine atom attached to the carbon at the 2-position.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> IN	[1]
Molecular Weight	255.06 g/mol	[1]
Appearance	Solid	
CAS Number	6560-83-4	[2]

# Thermal Properties

The thermal behavior of a compound is critical for its purification, storage, and reaction setup.

## Melting Point

The melting point of **2-Iodoquinoline** is reported to be greater than 300 °C. This high melting point suggests strong intermolecular forces in the solid state, likely due to a combination of van der Waals forces and potential weak C-H···I or C-H···N interactions in the crystal lattice.

## Boiling Point

The boiling point of **2-Iodoquinoline** is 320.7 °C at 760 mmHg. This relatively high boiling point is consistent with its molecular weight and the presence of the polarizable iodine atom, which increases intermolecular attractions.

## Solubility Profile

The solubility of **2-Iodoquinoline** in various solvents is a crucial parameter for its use in synthesis, purification, and biological assays. While comprehensive quantitative data is not readily available in the literature, the general solubility trends for quinoline derivatives suggest that **2-Iodoquinoline** is likely to be more soluble in organic solvents than in water.<sup>[3][4]</sup> Halogenated aromatic compounds often exhibit good solubility in moderately polar to nonpolar organic solvents.

Based on the principle of "like dissolves like," the following solubilities can be anticipated:

- Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Sparingly soluble to insoluble in water due to its largely hydrophobic aromatic structure. It is expected to have some solubility in alcohols like ethanol and methanol.
- Polar Aprotic Solvents (e.g., DMSO, Acetone): Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, which are capable of solvating the polar C-I bond and the quinoline ring.
- Nonpolar Solvents (e.g., Hexane, Toluene): May exhibit some solubility in nonpolar aromatic solvents like toluene due to  $\pi$ - $\pi$  stacking interactions, but likely to be less soluble in aliphatic nonpolar solvents like hexane.

# Spectroscopic Properties

Spectroscopic analysis is fundamental for the identification and characterization of **2-Iodoquinoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **2-Iodoquinoline** are not readily available in public databases, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar quinoline derivatives.[5][6]

<sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. The proton at the 3-position is expected to be a doublet, coupled to the proton at the 4-position. The protons on the benzo-fused ring will show a pattern of doublets, triplets, or doublet of doublets, depending on their positions and coupling partners.

<sup>13</sup>C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the iodine (C-2) will have its chemical shift significantly influenced by the heavy atom effect of iodine. The chemical shifts of the other carbon atoms will be in the typical range for aromatic and heteroaromatic compounds ( $\delta$  120-150 ppm).[7]

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dot graph NMR_Prediction { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
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} Predicted NMR correlations for **2-Iodoquinoline**.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Iodoquinoline** will be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:

- C-H stretching (aromatic):  $\sim$ 3100-3000  $\text{cm}^{-1}$
- C=C and C=N stretching (aromatic rings): A series of bands between  $\sim$ 1600  $\text{cm}^{-1}$  and 1400  $\text{cm}^{-1}$

- C-H in-plane and out-of-plane bending: In the fingerprint region below  $1000\text{ cm}^{-1}$
- C-I stretching: Typically observed in the far-infrared region, often below  $600\text{ cm}^{-1}$ , and may be difficult to observe with standard mid-IR spectrophotometers.[8]

## UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2-Iodoquinoline**, typically recorded in a solvent like ethanol, is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore. Quinoline itself shows absorption maxima around 226, 276, and 313 nm.[9] The presence of the iodo substituent may cause a bathochromic (red) shift in these absorption bands. The molar absorptivity ( $\epsilon$ ) values are expected to be in the range of  $10^3$  to  $10^4\text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ .[10][11]

## Crystal Structure

As of the latest available data, a definitive crystal structure of **2-Iodoquinoline** has not been reported in publicly accessible crystallographic databases. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid.[12][13] Obtaining a single crystal suitable for X-ray diffraction is often the rate-limiting step in such studies.[12] For related compounds, such as 4-Iodoquinoline, crystal structure data is available and reveals details about bond lengths, bond angles, and intermolecular interactions in the solid state.[14]

## Reactivity and Stability

### Chemical Reactivity

The reactivity of **2-Iodoquinoline** is largely dictated by the electron-withdrawing nature of the quinoline ring and the nature of the carbon-iodine bond.

- Nucleophilic Aromatic Substitution: The 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. The iodine atom is a good leaving group, making **2-Iodoquinoline** a suitable substrate for nucleophilic aromatic substitution reactions. It can react with various nucleophiles, such as amines, alkoxides, and thiols, to introduce new functional groups at the 2-position.[15][16]
- Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity allows

for the formation of new carbon-carbon bonds, making **2-Iodoquinoline** a versatile precursor for the synthesis of more complex molecules.[17]

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## Stability

**2-Iodoquinoline** should be stored in a cool, dark place to prevent degradation. Aromatic iodo compounds can be sensitive to light and may undergo photodegradation.[18] The C-I bond can be cleaved by UV light, leading to the formation of radical species and subsequent decomposition products. It is also advisable to store it under an inert atmosphere to prevent potential oxidation, especially over long periods.

## Experimental Protocols

### Protocol 1: Determination of Melting Point

Objective: To determine the melting point of **2-Iodoquinoline**.

Methodology:

- Ensure the **2-Iodoquinoline** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the sample at a rate of approximately 10-15 °C per minute initially.
- Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

### Protocol 2: Acquisition of <sup>1</sup>H NMR Spectrum

Objective: To obtain a high-resolution proton NMR spectrum of **2-Iodoquinoline**.

Methodology:

- Dissolve approximately 5-10 mg of **2-Iodoquinoline** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Place the NMR tube in the spectrometer.
- Acquire the  $^1\text{H}$  NMR spectrum according to the instrument's standard operating procedures.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts and coupling constants.

## Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of **2-Iodoquinoline**. While some experimental data, particularly regarding solubility and crystal structure, remain to be fully elucidated in the public domain, the available information on its thermal, spectroscopic, and reactive properties provides a solid foundation for its use in research and development. As a versatile synthetic intermediate, a thorough understanding of these fundamental characteristics is paramount for its effective application in the design and synthesis of novel chemical entities.

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